N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core, a bicyclic system with fused pyrazole and pyrazine rings. Key structural elements include:
- 4-ethoxybenzyl group: A lipophilic substituent attached via an amide linkage, likely enhancing membrane permeability.
- 4-(propan-2-yl)phenyl group: An isopropyl-substituted aromatic ring at position 2 of the pyrazolo[1,5-a]pyrazine core, contributing to steric bulk and hydrophobicity.
- Propanamide linker: Connects the 4-ethoxybenzyl moiety to the heterocycle, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C27H30N4O3 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C27H30N4O3/c1-4-34-23-11-5-20(6-12-23)18-28-26(32)13-14-30-15-16-31-25(27(30)33)17-24(29-31)22-9-7-21(8-10-22)19(2)3/h5-12,15-17,19H,4,13-14,18H2,1-3H3,(H,28,32) |
InChI Key |
WGKSAGNMFFWTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole with 1,2-Dicarbonyl Compounds
The core structure is accessible via acid-catalyzed cyclization of 5-aminopyrazole (6 ) and a 1,2-diketone (7 ) (Figure 1). For the target compound, the diketone must bear a pre-installed 4-oxo group.
Reaction Conditions :
Functionalization at Position 2
Introduction of the 2-[4-(propan-2-yl)phenyl] group is achieved via Suzuki-Miyaura coupling. Bromination at position 2 using N-bromosuccinimide (NBS) in DMF provides the intermediate 8 , which reacts with 4-isopropylphenylboronic acid (9 ) under Pd(PPh₃)₄ catalysis.
Optimized Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2.0 equiv).
- Solvent : DME/H₂O (4:1), 80°C, 6 h.
- Yield : 82%.
Installation of the Propanamide Side Chain
Michael Addition to α,β-Unsaturated Ketone
Intermediate 10 (4-oxo-pyrazolo[1,5-a]pyrazine) undergoes Michael addition with acryloyl chloride to introduce a β-ketoester moiety at position 3. Subsequent aminolysis with 4-ethoxybenzylamine (11 ) forms the propanamide.
Stepwise Procedure :
- Michael Addition :
- Aminolysis :
A streamlined approach condenses the core formation and side-chain introduction into a single reaction vessel. This method employs a pre-functionalized aminopyrazole bearing the propanamide side chain (12 ), which cyclizes with 1,2-diketone 7 under microwave irradiation.
Microwave-Assisted Conditions :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Stepwise Functionalization | High regiocontrol, scalable | Multiple purification steps | 43% |
| One-Pot Assembly | Reduced reaction time | Lower yield, specialized equipment | 58% |
Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazine-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 6.89 (d, J = 8.5 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 2.95 (m, 1H, CH(CH₃)₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).
High-Resolution Mass Spectrometry (HRMS) :
Industrial-Scale Considerations
The patent CN101838222A highlights challenges in high-temperature condensation reactions, such as product discoloration and side reactions. Mitigation strategies include:
- In Situ Distillation : Removing methanol/ethanol byproducts during triethyl orthoformate condensation.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve reaction efficiency at lower temperatures (80–100°C).
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Table 2: Physicochemical and Functional Properties
Key Observations:
- The 4-ethoxybenzyl group in the target compound balances lipophilicity (LogP ~3.5) and solubility, whereas sulfonamides () prioritize solubility over blood-brain barrier penetration.
Electronic and Noncovalent Interactions
- Electron Localization Function (ELF) Analysis : The pyrazolo[1,5-a]pyrazine core exhibits delocalized π-electron density, facilitating π-π stacking with aromatic residues in biological targets .
Biological Activity
N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique pyrazolo[1,5-a]pyrazine core structure, which contributes to its biological activity. The molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 425.50 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions of these reactions can significantly influence the yield and purity of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. By binding to these targets, it may inhibit enzyme activity or modulate receptor functions, leading to alterations in cellular pathways and physiological responses. This mechanism positions it as a valuable candidate for further studies aimed at understanding its therapeutic potential.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For example, pyrazolo[1,5-a]pyrazines have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related pathways remain an area of active investigation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- In vitro Studies : Laboratory experiments have demonstrated that similar compounds can inhibit various cancer cell lines, suggesting potential anticancer applications.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
- Toxicity Assessments : Preliminary toxicity assessments show that while some derivatives exhibit potent biological activity, they also require careful evaluation concerning their safety profiles.
Comparative Analysis
To better understand the potential applications of this compound, a comparison with other structurally similar compounds can be insightful:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
